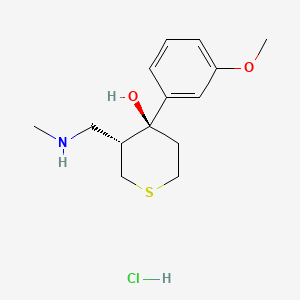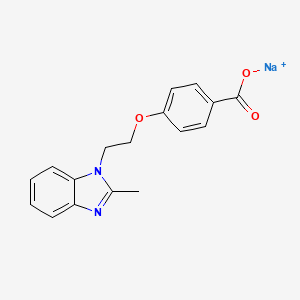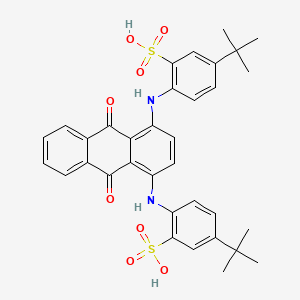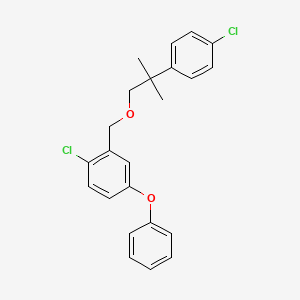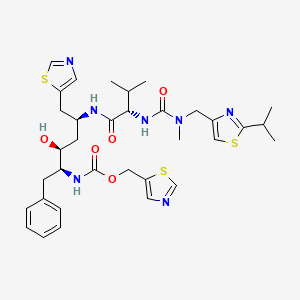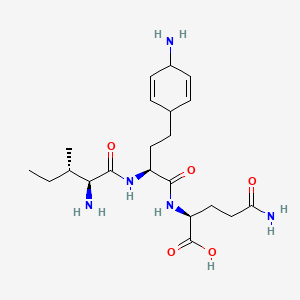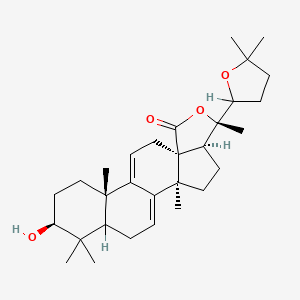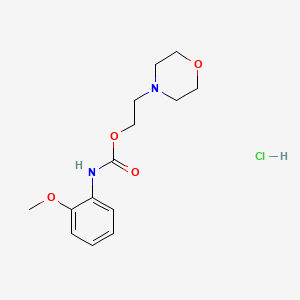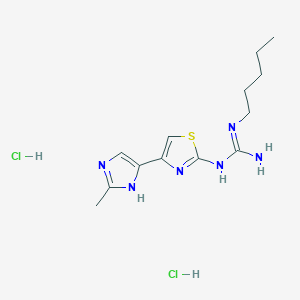
Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N'-pentyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride is a complex organic compound that features a guanidine group linked to an imidazole and thiazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride typically involves multi-step organic reactions. One common route includes the reaction of 2-chloro-4,5-dihydro-1H-imidazole with appropriate arylhydrazinecarbonitriles in dichloromethane at ambient temperature . This yields intermediate compounds that can be further modified to introduce the guanidine and pentyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.
科学的研究の応用
Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Imidazole derivatives: Compounds like 1-methyl-1H-imidazole and 4-methyl-1H-imidazole share structural similarities.
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole are structurally related.
Uniqueness
What sets Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
103140-97-2 |
|---|---|
分子式 |
C13H22Cl2N6S |
分子量 |
365.3 g/mol |
IUPAC名 |
1-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]-2-pentylguanidine;dihydrochloride |
InChI |
InChI=1S/C13H20N6S.2ClH/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10;;/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19);2*1H |
InChIキー |
FHGXQTDBHURDPW-UHFFFAOYSA-N |
正規SMILES |
CCCCCN=C(N)NC1=NC(=CS1)C2=CN=C(N2)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


